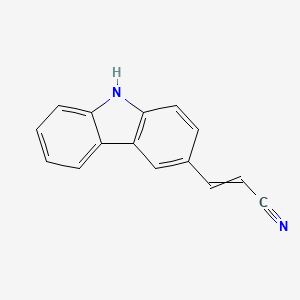

3-Cyanovinylcarbazole

Description

Overview of Carbazole (B46965) Derivatives in Chemical Biology and Materials Science

Structural Architectures and Modifiability of Carbazole Scaffolds

The core structure of carbazole is a tricyclic system consisting of two benzene (B151609) rings fused to a central five-membered, nitrogen-containing ring. wisdomlib.org This planar and rigid framework provides a robust scaffold that is highly amenable to chemical modification. nih.govresearchgate.net The versatility of the carbazole scaffold allows for functional groups to be introduced at several positions, most commonly at the nitrogen (N-9 position) and on the aromatic rings (C-3, C-6, C-1, and C-8 positions). nih.govunivaq.it

This structural tunability is a key reason for the widespread use of carbazole derivatives. nih.govunivaq.it By altering the substituents, researchers can precisely modulate the compound's electronic, optical, and biological properties. ontosight.airesearchgate.net For example, adding electron-donating or electron-withdrawing groups can change the compound's energy levels and emission colors in OLED applications. acs.org In the context of chemical biology, modifications can enhance binding affinity to biological targets or improve solubility. ontosight.aifrontiersin.org This inherent modifiability has enabled the design of a vast library of carbazole derivatives with tailored functions for specific applications in medicine and materials science. bohrium.comfrontiersin.org

Photophysical Attributes and π-Conjugated Systems in Carbazole Compounds

The notable photophysical and electronic properties of carbazole derivatives are a direct result of their extensive π-conjugated system. nih.govresearchgate.net The fused aromatic rings create a delocalized network of electrons, which is responsible for the compounds' ability to absorb and emit light, as well as transport electrical charge. nih.govmdpi.com Carbazole itself is known for its strong fluorescence and electron-donating capabilities. researchgate.netmdpi.com

These properties can be finely tuned by extending the π-conjugation through chemical modification. researchgate.net Attaching other π-electron systems to the carbazole core can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing its absorption and emission spectra. researchgate.netrsc.orgnih.gov This makes carbazole derivatives highly effective as building blocks for a range of optoelectronic materials, including fluorescent sensors and the emissive and hole-transport layers in OLEDs. acs.orgmdpi.comrsc.org The combination of a rigid, planar structure with a rich and tunable photophysical profile makes the carbazole scaffold a privileged platform in the development of advanced functional materials. nih.govresearchgate.net

Rationale for Developing Photo-Responsive Chemical Tools

The development of chemical tools that can be controlled by an external stimulus is a major goal in chemistry and biology. Light, in particular, has emerged as an ideal trigger for controlling molecular processes with high precision. nih.gov Photo-responsive molecules allow researchers to initiate, terminate, or reverse chemical reactions in a controlled manner, providing a powerful method for studying and manipulating complex systems. nih.govnih.gov

Advantages of Light-Controlled Reactions in Molecular Systems

Light offers several distinct advantages as an external trigger for chemical reactions in molecular and biological systems. nih.gov One of the most significant benefits is the ability to achieve unparalleled spatiotemporal control. nih.govnih.govnih.gov Light can be delivered to a highly specific location, such as a single cell or even a subcellular compartment, and can be turned on or off almost instantaneously. nih.gov This precision is difficult to achieve with chemical reagents, which diffuse throughout a system.

Furthermore, light-controlled reactions are generally non-invasive. nih.govnews-medical.net Many biological systems are transparent to certain wavelengths of light, particularly in the visible and near-infrared regions, allowing for deep tissue penetration without causing significant damage to cells or tissues. nih.govox.ac.uk This is a major advantage over methods that require the addition of potentially disruptive chemical inducers. The process is also "orthogonal" to most native biological processes, meaning it does not interfere with the cell's natural machinery. nih.gov This combination of high precision, rapid reversibility in some systems, and biocompatibility makes light an exceptionally powerful tool for everything from fundamental biological research to potential therapeutic applications. nih.govnews-medical.net

Historical Context of Nucleic Acid Photo-Crosslinkers and the Emergence of 3-Cyanovinylcarbazole

The ability to covalently link two strands of nucleic acid at a specific site is a valuable technique for studying DNA-protein interactions, stabilizing DNA nanostructures, and controlling gene expression. For many years, psoralens were the most common class of compounds used for this purpose. glenresearch.comacs.org Psoralens are molecules that can intercalate into a DNA duplex and, upon irradiation with long-wave ultraviolet light (UV-A, ~365 nm), form a covalent [2+2] cycloaddition adduct with a pyrimidine (B1678525) base, particularly thymine (B56734). rsc.orgresearchgate.netacs.org

However, traditional photo-crosslinkers like psoralen (B192213) have significant limitations. The crosslinking reaction is often slow, requiring several minutes of irradiation, and exhibits low efficiency, typically around 70%. cambio.co.ukcambio.co.uk Psoralens also show a strong preference for reacting at 5'-TA sequences, which restricts their applicability across the genome. glenresearch.comgoogle.com Perhaps most critically, reversing the psoralen crosslink requires irradiation with short-wave UV light (~254 nm), which is known to cause DNA damage, such as the formation of thymidine (B127349) dimers. glenresearch.comcambio.co.ukrsc.orgcambio.co.uk

The emergence of 3-cyanovinylcarbazole (CNVK) as a photo-crosslinker represented a major technological advance. glenresearch.comrsc.org Developed by Fujimoto and colleagues, CNVK overcomes many of the drawbacks of psoralens. cambio.co.ukrsc.org When incorporated into a nucleic acid strand, CNVK can induce a crosslink with an opposing pyrimidine base (thymine or cytosine) with remarkable speed—achieving 100% crosslinking in as little as one second upon irradiation at 366 nm. cambio.co.ukcambio.co.uk The reaction is also highly efficient and less sequence-dependent than that of psoralen. glenresearch.combiosyn.com Crucially, the crosslink is readily reversible by irradiating at a longer, less damaging wavelength (312 nm) for a few minutes, leaving the DNA unharmed. glenresearch.combiosyn.comcambio.co.uk These superior properties have established CNVK as a state-of-the-art tool for the rapid and reversible photochemical manipulation of nucleic acids. glenresearch.com

Research Findings and Data

Table 1: Comparison of Nucleic Acid Photo-Crosslinkers

| Feature | 3-Cyanovinylcarbazole (CNVK) | Psoralen |

|---|---|---|

| Crosslinking Wavelength | 366 nm cambio.co.uk | ~350-365 nm researchgate.netgoogle.com |

| Reversal Wavelength | 312 nm cambio.co.uk | ~254 nm glenresearch.comcambio.co.uk |

| Crosslinking Time | 1-25 seconds cambio.co.ukcambio.co.uk | ~20 minutes cambio.co.ukcambio.co.uk |

| Efficiency | ~100% cambio.co.uk | ~70% cambio.co.ukcambio.co.uk |

| DNA Damage on Reversal | No significant damage reported cambio.co.uk | Can cause pyrimidine dimers glenresearch.comcambio.co.ukrsc.org |

| Sequence Selectivity | Reacts with pyrimidines (T, C) cambio.co.uk | Preferentially reacts at 5'-TA sites glenresearch.com |

Table 2: Reaction Parameters for 3-Cyanovinylcarbazole (CNVK)

| Reaction | Wavelength | Typical Duration | Target Base |

|---|---|---|---|

| Photo-crosslinking | 366 nm biosyn.comcambio.co.uk | 1 second cambio.co.uk | Thymine |

| Photo-crosslinking | 366 nm biosyn.comcambio.co.uk | 25 seconds cambio.co.uk | Cytosine |

| Photo-reversal (Splitting) | 312 nm biosyn.comcambio.co.uk | 3 minutes cambio.co.uk | Crosslinked Pyrimidine |

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(9H-carbazol-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H |

InChI Key |

HDAVJPSXEPLOMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyanovinylcarbazole and Its Functionalized Derivatives

De Novo Synthesis of the 3-Cyanovinylcarbazole Core Structure

The de novo synthesis of the 3-cyanovinylcarbazole core structure involves the creation of the molecule from simpler, more fundamental chemical precursors. wikipedia.orgtaylorandfrancis.com A common and effective strategy involves a two-step process: the formylation of a carbazole (B46965) scaffold followed by a condensation reaction to introduce the cyanovinyl group.

The initial step is typically the Vilsmeier-Haack formylation of an N-substituted carbazole, such as 9-ethylcarbazole. This reaction regioselectively introduces a formyl (-CHO) group at the C-3 position of the carbazole ring, yielding an intermediate like 9-ethyl-9H-carbazole-3-carbaldehyde. researchgate.net

Following the formylation, the key cyanovinyl moiety is introduced via a Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of the 3-formylcarbazole intermediate with a compound containing an active methylene group, typically cyanoacetic acid or one of its esters (e.g., ethyl cyanoacetate). rsc.orgresearchgate.net The reaction proceeds through a nucleophilic addition followed by dehydration, resulting in the formation of the α,β-unsaturated product, 3-cyanovinylcarbazole. sigmaaldrich.com This method has been successfully used to synthesize both the cis- and trans-isomers of 3-cyanovinylcarbazole. scholaris.ca

Table 1: Key Reactions in the De Novo Synthesis of 3-Cyanovinylcarbazole Core

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | N-substituted Carbazole | POCl₃, DMF | 3-Formylcarbazole derivative |

Incorporation of 3-Cyanovinylcarbazole into Nucleoside Analogs

A significant application of 3-cyanovinylcarbazole is its use as a nucleobase analog. This requires its incorporation into a nucleoside structure, which is then prepared for integration into oligonucleotides.

Glycosylation is the critical step where the synthesized 3-cyanovinylcarbazole core is attached to a sugar moiety, typically a derivative of ribose or deoxyribose, to form a nucleoside. nih.gov A prevalent method for this N-glycosylation is the Vorbrüggen glycosylation. nih.gov This reaction involves the coupling of a silylated heterocyclic base (in this case, silylated 3-cyanovinylcarbazole) with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst.

Research has shown that tin(IV) chloride (SnCl₄) is an effective Lewis acid catalyst for the glycosylation of 3-cyanovinylcarbazole with protected ribose derivatives like ribose tetraacetate. scholaris.ca The stereochemistry of the newly formed glycosidic bond is a crucial aspect of these syntheses, with the goal of obtaining the biologically relevant β-anomer. Direct glycosylation methods using modified ribose derivatives under Mitsunobu reaction conditions have also been developed to provide stereoselective access to a range of nucleosides. semanticscholar.org

To incorporate the 3-cyanovinylcarbazole nucleoside (often abbreviated as CNVK) into DNA or RNA strands using automated solid-phase synthesis, it must first be converted into a phosphoramidite derivative. biosyn.com This involves the protection of the 5'-hydroxyl group of the sugar with an acid-labile dimethoxytrityl (DMT) group.

The final step is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT-protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA). The resulting 3-cyanovinylcarbazole phosphoramidite is a stable monomer that can be used directly in automated oligonucleotide synthesizers. The use of UltraMILD monomers and deprotection conditions, such as potassium carbonate in methanol, is often preferred to ensure the integrity of the final oligonucleotide.

Synthesis of 3-Cyanovinylcarbazole Conjugates with Varied Linkers

To enhance its utility and modulate its properties, 3-cyanovinylcarbazole can be conjugated with various linker molecules. These linkers can improve flexibility, solubility, and provide a means for attachment to other biomolecules.

An important advancement has been the development of a 3-cyanovinylcarbazole derivative linked to D-threoninol (B2792197), an acyclic amino alcohol linker. scholaris.canih.gov This analog, referred to as CNVD, is designed to be incorporated into oligonucleotides as a flexible photo-cross-linking agent. nih.gov The synthesis involves modifying D-threoninol with the 3-cyanovinylcarbazole moiety.

The resulting CNVD unit is then converted to its phosphoramidite form to enable its incorporation into oligonucleotides. Studies have shown that the threoninol linker provides greater structural flexibility compared to the standard deoxyribose scaffold of CNVK. This increased flexibility can be advantageous for the [2+2] photocycloaddition reaction with a pyrimidine (B1678525) base in a complementary DNA or RNA strand, leading to enhanced photoreactivity. scholaris.canih.gov

Table 2: Comparison of CNVK and Threoninol-Linked CNVD

| Feature | CNVK (Deoxyribose-linked) | CNVD (Threoninol-linked) |

|---|---|---|

| Scaffold | Rigid furanose ring | Flexible acyclic threoninol |

| Photoreactivity | Baseline | 1.8- to 8-fold greater than CNVK |

| Structural Impact | Less flexible duplex structure | More flexible duplex structure |

To investigate the interactions between proteins and nucleic acids, researchers have designed and synthesized photo-cross-linkable amino acids incorporating the 3-cyanovinylcarbazole group. A key example is the synthesis of L-3-cyanovinylcarbazole amino acid (L-CNVA).

This is achieved by creating a suitable amino acid scaffold that is then functionalized with the 3-cyanovinylcarbazole moiety. The resulting L-CNVA can be incorporated into peptides, such as the GCN4 peptide, using standard peptide synthesis techniques. These modified peptides can then be used to study DNA-peptide binding. Upon photo-irradiation, the 3-cyanovinylcarbazole group forms a covalent cross-link with the DNA, allowing for the capture and analysis of transient interactions. This reversible photo-cross-linking has been shown to be faster and higher-yielding than methods using other cross-linkers like diazirine or psoralen (B192213).

Purification and Characterization Protocols for 3-Cyanovinylcarbazole Derivatives

The isolation and purification of 3-cyanovinylcarbazole and its derivatives from reaction mixtures are critical steps to obtain materials with the desired properties. The purification strategy is largely dependent on the physical state and solubility of the compound.

Purification Protocols:

Commonly, a multi-step purification process is employed, beginning with the removal of inorganic byproducts and unreacted starting materials. This is typically followed by chromatographic techniques to separate the desired product from any remaining impurities.

Column Chromatography: This is a widely used method for the purification of 3-cyanovinylcarbazole derivatives. A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a column, and the crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto the top of the column. The separation is achieved by eluting the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization: For solid derivatives, recrystallization is an effective technique for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the desired compound crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is crucial and is often determined empirically. Common solvents for the recrystallization of carbazole derivatives include ethanol, methanol, and mixtures of dichloromethane and hexane.

Characterization Protocols:

Once purified, the structural identity and purity of the 3-cyanovinylcarbazole derivatives are confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of these compounds. ¹H NMR provides information about the number and chemical environment of protons, including the characteristic signals for the vinyl protons and the aromatic protons of the carbazole ring system. ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical shifts, which are indicative of their bonding environment.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. For 3-cyanovinylcarbazole derivatives, the characteristic absorption bands include the C≡N stretch of the nitrile group (typically around 2220 cm⁻¹), the C=C stretch of the vinyl group, and the various C-H and C-N stretching and bending vibrations of the carbazole ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also offer insights into its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Melting Point (M.P.): The melting point of a solid compound is a useful indicator of its purity. A sharp and well-defined melting point range is characteristic of a pure substance.

The following tables summarize the characterization data for 3-cyanovinylcarbazole and a representative functionalized derivative.

Table 1: Characterization Data for 3-Cyanovinylcarbazole

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.25 (s, 1H), 8.15 (d, J = 7.8 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.60-7.50 (m, 3H), 7.45-7.35 (m, 2H), 6.10 (d, J = 16.4 Hz, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 141.2, 140.5, 128.8, 126.9, 126.5, 123.5, 120.9, 120.7, 118.5, 111.3, 110.9, 95.8 |

| IR (KBr, cm⁻¹) | 3420 (N-H), 2215 (C≡N), 1620 (C=C), 1595, 1480, 1450, 1325, 1230, 810, 750 |

| MS (EI, m/z) | 218 [M]⁺ |

| Melting Point (°C) | 188-190 |

Table 2: Characterization Data for N-Ethyl-3-cyanovinylcarbazole

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.30 (s, 1H), 8.10 (d, J = 7.8 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H), 7.55-7.45 (m, 3H), 7.40-7.30 (m, 2H), 6.05 (d, J = 16.4 Hz, 1H), 4.35 (q, J = 7.2 Hz, 2H), 1.45 (t, J = 7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 141.0, 140.8, 128.5, 126.7, 126.2, 123.2, 120.6, 120.4, 118.8, 110.5, 109.2, 96.1, 37.9, 13.8 |

| IR (KBr, cm⁻¹) | 2975, 2218 (C≡N), 1625 (C=C), 1590, 1485, 1460, 1330, 1235, 815, 755 |

| MS (EI, m/z) | 246 [M]⁺ |

| Melting Point (°C) | 124-126 |

Photochemical Reaction Mechanisms of 3 Cyanovinylcarbazole

Photo-Crosslinking Reaction with Pyrimidine (B1678525) Nucleobases

Incorporated into an oligonucleotide, 3-Cyanovinylcarbazole acts as a potent photo-crosslinking agent that, upon irradiation with a specific wavelength of light, forms a covalent bond with a pyrimidine base on a complementary DNA or RNA strand. biosyn.comglenresearch.com This reaction is noted for its high speed and efficiency. glenresearch.comrsc.org

Specificity for Thymine (B56734) and Cytosine Bases

The photo-crosslinking reaction of CNVK exhibits a distinct specificity for pyrimidine nucleobases, namely thymine (T) and cytosine (C). glenresearch.comglenresearch.com Studies have demonstrated that purine (B94841) bases, such as adenine (B156593) and guanine (B1146940), are unreactive towards this photochemical process, allowing for the differentiation between purines and pyrimidines at a target site. biosyn.comglenresearch.com

The reaction with thymine is particularly rapid, with reports indicating complete cross-linking within a second of photo-irradiation. glenresearch.comrsc.org The reaction with cytosine is also efficient, though it proceeds at a slightly slower rate, requiring approximately 25 seconds for completion. glenresearch.com This inherent selectivity makes CNVK a valuable tool for probing specific nucleic acid sequences. Molecular modeling suggests that for the reaction to occur, the vinyl group of the CNVK moiety stacks onto the C5-C6 double bond of the pyrimidine base. rsc.orgresearchgate.net

[2+2] Photocycloaddition Mechanism

The underlying mechanism of the cross-linking reaction is a [2+2] photocycloaddition. rsc.orgresearchgate.netbaseclick.eu This photochemical reaction occurs between the vinyl group of CNVK and the C5-C6 double bond of a pyrimidine base. rsc.orgresearchgate.net Upon absorption of light, the trans-isomer of CNVK is believed to be the reactive species that engages in the cycloaddition, yielding a single, stable photoadduct. researchgate.netnih.gov This process results in the formation of a cyclobutane (B1203170) ring, covalently linking the two molecules. researchgate.net The formation of this covalent bond significantly increases the thermal stability of the nucleic acid duplex, raising its melting temperature by approximately 30°C. biosyn.comglenresearch.com

Wavelength Dependence for Photo-Initiation

The initiation of the photo-crosslinking reaction is highly dependent on the wavelength of the irradiating light. The process is efficiently triggered by long-wavelength UV-A light, specifically at 366 nm. biosyn.comrsc.orgresearchgate.net This wavelength is advantageous as it is less likely to cause significant damage to the native DNA structure compared to shorter UV wavelengths. biosyn.comglenresearch.comrsc.org Irradiation for as little as one second at 366 nm can lead to nearly quantitative cross-linking with thymine. glenresearch.comrsc.org

| Target Base | Optimal Wavelength for Crosslinking | Reported Reaction Time |

| Thymine (T) | 366 nm | ~1 second |

| Cytosine (C) | 366 nm | ~25 seconds |

Photo-Reversibility and Photo-Splitting of Adducts

A key feature of the CNVK-pyrimidine adduct is its photo-reversibility. The covalently cross-linked product can be split, regenerating the original oligonucleotide strands, through irradiation with a different wavelength of UV light. biosyn.comnih.gov

Mechanism of Photochemical Uncaging

The reversal of the cross-link, often referred to as photochemical uncaging, proceeds through the cleavage of the cyclobutane ring that was formed during the [2+2] photocycloaddition. researchgate.net This photo-splitting reaction breaks the covalent bond between the CNVK and the pyrimidine base, restoring the original structures of the nucleic acid and the photosensitive agent without causing detectable DNA damage. rsc.orgresearchgate.netnih.gov This ability to reverse the cross-link provides a mechanism for the controlled release of nucleic acid strands and is a significant advantage over irreversible cross-linking agents. nih.govresearchgate.net

Wavelength Dependence for Photo-Reversal

The photo-reversal process is, like the initial cross-linking, dependent on a specific wavelength of light. The cleavage of the CNVK-pyrimidine adduct is efficiently induced by irradiation with UV light at a wavelength of 312 nm. biosyn.comresearchgate.netnih.gov Complete reversal of the cross-link can be achieved in approximately 3 minutes of irradiation at this wavelength. biosyn.comglenresearch.com This distinct wavelength requirement for reversal allows for precise temporal control over the cross-linked state of the nucleic acids. researchgate.net

| Process | Optimal Wavelength | Reported Time for Completion |

| Photo-Crosslinking (Initiation) | 366 nm | 1-25 seconds |

| Photo-Reversal (Splitting) | 312 nm | ~3 minutes |

Influence of Isomeric States on Photoreactivity

The photoreactivity of 3-cyanovinylcarbazole is intrinsically linked to its geometric isomers, namely the cis and trans forms. Research has consistently shown that the photochemical [2+2] cycloaddition, which is the basis for its crosslinking ability, proceeds through a specific isomeric state.

The crosslinking reaction of 3-cyanovinylcarbazole with pyrimidine bases, such as thymine, is highly dependent on the molecule's spatial configuration. Kinetic, thermodynamic, and NMR structural analyses have collectively indicated that the photo-crosslinking reaction proceeds exclusively via the trans-isomer of CNVK. nih.govresearchgate.net This isomeric specificity is a critical factor in the efficiency and predictability of the photocycloaddition.

Upon irradiation, both cis and trans isomers of CNVK can exist. However, the photoisomerization from the cis to the trans form is a significantly more rapid and favored process than the reverse. nih.govresearchgate.net This dynamic equilibrium ensures that the population of the reactive trans-isomer is continuously replenished, thereby driving the crosslinking reaction forward. The higher thermodynamic stability of the trans-isomer further contributes to its prevalence under photoreactive conditions. nih.govresearchgate.net Consequently, the efficiency of the crosslinking is directly tied to the efficient conversion of the cis-isomer to the reactive trans-state.

Kinetic and Thermodynamic Aspects of Photoreactions

The photochemical behavior of 3-cyanovinylcarbazole is dictated by the kinetics and thermodynamics of two primary processes: the cis-trans isomerization and the [2+2] photocycloaddition.

The cis-trans isomerization kinetics heavily favor the formation of the trans-isomer. The rate constant for the cis-to-trans photoisomerization in double-stranded DNA is significantly larger than that for the trans-to-cis isomerization. nih.govresearchgate.net This kinetic preference, coupled with the greater thermodynamic stability of the trans-isomer, ensures that the molecule predominantly exists in the reactive conformation for crosslinking.

Once the trans-isomer is formed and correctly positioned, it can undergo a rapid [2+2] photocycloaddition with a pyrimidine base on a complementary nucleic acid strand. This reaction is notably fast, with rate constants that are significantly higher than those of other photocrosslinkers like psoralen (B192213). For instance, the rate constant for the photocrosslinking reaction of a 3-cyanovinylcarbazole nucleoside (CNVK) has been reported to be 0.059 s⁻¹. researchgate.net A modified version with a D-threoninol (B2792197) linker (CNVD) exhibits an even faster rate of 0.106 s⁻¹. researchgate.net In contrast, psoralen shows a much slower photocrosslinking rate of 0.003 s⁻¹ under the same conditions. researchgate.net This rapid kinetic profile makes CNVK a highly efficient tool for capturing molecular interactions in real-time.

The following table summarizes the reported photocrosslinking rate constants for 3-cyanovinylcarbazole and a related derivative in comparison to psoralen.

| Compound | Rate Constant (s⁻¹) |

| 3-Cyanovinylcarbazole Nucleoside (CNVK) | 0.059 |

| 3-Cyanovinylcarbazole D-threoninol (CNVD) | 0.106 |

| Psoralen | 0.003 |

Structural and Mechanistic Elucidation of 3 Cyanovinylcarbazole Interactions

Spectroscopic Analysis of 3-Cyanovinylcarbazole-Nucleic Acid Adducts

Spectroscopic techniques have been instrumental in characterizing the structural consequences of 3-cyanovinylcarbazole-mediated photocrosslinking on nucleic acid structures.

NMR Structural Analysis of Photoadducts

Nuclear Magnetic Resonance (NMR) spectroscopy has provided atomic-level insights into the structure of 3-cyanovinylcarbazole-nucleic acid photoadducts. Specifically, 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY) has been a key technique in elucidating the stereochemistry of the photocycloaddition product. mdpi.comrsc.org NOESY analysis of the photoadduct formed between CNVK and thymine (B56734) (T) has supported a trans-mediated photocrosslinking reaction. mdpi.comrsc.org This indicates that the trans isomer of 3-cyanovinylcarbazole is the reactive species in the [2+2] cycloaddition reaction with the pyrimidine (B1678525) base. mdpi.com Kinetic and thermodynamic analyses have further substantiated that the reaction proceeds via the trans-isomer of CNVK, resulting in a single, well-defined photoadduct. researchgate.net

Mass Spectrometry for Product Identification

Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of DNA adducts. In the context of 3-cyanovinylcarbazole, MS would be employed to confirm the formation of the covalent adduct between the CNVK moiety and the target pyrimidine base, and to determine the precise molecular weight of the resulting photoproduct. Techniques such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) coupled with mass analyzers can be used to identify the crosslinked species. While specific mass spectrometry data for CNVK-adducts is not detailed in the provided search results, the general workflow would involve the enzymatic digestion of the crosslinked DNA into smaller fragments or individual nucleosides, followed by MS analysis to identify the modified species based on their unique mass-to-charge ratio.

Molecular Modeling and Computational Studies of Crosslinking Events

Computational approaches have complemented experimental studies by providing a theoretical framework for understanding the photocrosslinking reaction at a molecular level.

Prediction of Reaction Pathways and Transition States

The photocrosslinking reaction between 3-cyanovinylcarbazole and a pyrimidine base, such as thymine, proceeds through a [2+2] cycloaddition mechanism upon irradiation with UVA light (366 nm). researchgate.net Molecular modeling studies have indicated that for this reaction to occur, the vinyl group of the CNVK moiety must be appropriately positioned and stacked onto the C5-C6 double bond of the pyrimidine nucleobase on the complementary strand. researchgate.net It has been strongly suggested that the trans isomer of CNVK is the reactive species in this photo-cross-linking reaction. mdpi.com This is based on kinetic studies showing that the rate of photoisomerization from the cis to the trans isomer is significantly higher than the reverse reaction within a double-stranded DNA context. mdpi.com The higher thermodynamic stability of the trans isomer further supports its role as the primary reactant. mdpi.com The reaction is also noted to be photoreversible, with irradiation at 312 nm leading to the cleavage of the cyclobutane (B1203170) ring formed during the crosslinking. researchgate.net

Conformational Analysis of 3-Cyanovinylcarbazole within Nucleic Acid Structures

Molecular modeling studies have been crucial in understanding the conformational dynamics of 3-cyanovinylcarbazole within the nucleic acid duplex. These studies have shown that the vinyl group of the CNVK moiety stacks onto the C5-C6 double bond of the target pyrimidine base in the complementary strand. researchgate.net This specific orientation is a prerequisite for the photochemical [2+2] cycloaddition reaction to take place. The flexibility of the linker attaching the 3-cyanovinylcarbazole to the oligonucleotide backbone has been shown to be an important factor. For instance, a more flexible D-threoninol (B2792197) linker, as opposed to a rigid deoxyribose, was found to accelerate the photo-cross-linking reaction. researchgate.net This is likely due to the increased conformational freedom allowing the cyanovinyl group to more readily adopt the optimal geometry for the reaction with the pyrimidine base. researchgate.net

Factors Influencing Photo-Crosslinking Efficiency and Selectivity

The efficiency and selectivity of photo-crosslinking reactions involving 3-cyanovinylcarbazole (CNVK) are governed by a combination of structural and environmental factors. These include the sequence of the oligonucleotide, the flexibility of the linker attaching the carbazole (B46965) moiety to the oligonucleotide backbone, the stability of base pairing at the target site, and the micro-environment surrounding the reactive bases. Understanding these factors is crucial for the precise control and application of CNVK-mediated photochemical reactions.

The sequence context, specifically the identity of the nucleobases immediately adjacent to the target pyrimidine, has been investigated to determine its influence on the photo-crosslinking efficiency of 3-cyanovinylcarbazole. Research indicates that the identity of the bases on either side of the cross-linking site has a minimal effect on the reaction's success. glenresearch.comgenelink.com This low sequence dependence is a significant advantage, as it allows for the targeting of pyrimidine bases in a wide variety of sequence contexts without the need for extensive optimization. The primary determinant of the reaction is the presence of a target pyrimidine (thymine or cytosine) opposite the CNVK, as purine (B94841) bases are unreactive. glenresearch.comgenelink.com The reaction proceeds efficiently regardless of the neighboring bases, allowing for broad applicability in targeting different genetic sequences. glenresearch.com

The structure of the linker tethering the 3-cyanovinylcarbazole moiety to the oligonucleotide backbone plays a significant role in photoreactivity. The standard CNVK incorporates a deoxyribose sugar, which provides a relatively rigid structure. acs.orgrsc.org To investigate the effect of linker flexibility, a derivative using a more flexible D-threoninol linker, named CNVD, was synthesized and evaluated. nih.govacs.org

Studies comparing the photoreactivity of CNVK and CNVD revealed that the increased flexibility of the D-threoninol linker in CNVD significantly enhances the rate of the photo-crosslinking reaction. rsc.orgnih.gov The photoreactivity of CNVD was found to be 1.8 to 8 times greater than that of CNVK. acs.orgnih.gov This acceleration is particularly pronounced when targeting cytosine. glenresearch.com The enhanced reactivity is attributed to the flexible structure of CNVD, which may be more advantageous for achieving the optimal geometry required for the [2+2] photocycloaddition between the cyanovinyl group and the target pyrimidine base in the complementary strand. acs.orgnih.govrsc.org While the flexible linker in CNVD can slightly destabilize the DNA duplex before crosslinking compared to the more rigid deoxyribose in CNVK, this is outweighed by the substantial increase in the crosslinking reaction rate. rsc.orgresearchgate.net

| Compound | Linker Type | Relative Photoreactivity Increase (Compared to CNVK) | Target Base | Reference |

|---|---|---|---|---|

| CNVK | Deoxyribose (Rigid) | - | Thymine, Cytosine | acs.orgnih.gov |

| CNVD | D-Threoninol (Flexible) | 1.8-fold | Thymine | rsc.org |

| CNVD | D-Threoninol (Flexible) | 8-fold | Cytosine | rsc.org |

| CNVD | D-Threoninol (Flexible) | 2.8-fold | Uracil (in RNA) | rsc.org |

The stability of the base pair at the target site is a critical factor influencing the rate of the interstrand photo-crosslinking reaction. nih.gov When CNVK targets a cytosine (C), the complementary base is typically a guanine (B1146940) (G), forming a stable C-G base pair with three hydrogen bonds. Studies have shown that decreasing the number of hydrogen bonds by introducing base pair mismatches significantly accelerates the photo-crosslinking reaction. nih.gov

When the guanine opposite the target cytosine was substituted with non-canonical purine bases or an abasic 1,3-propandiol linker (S), the reaction rate increased markedly. nih.gov For instance, substituting G with S, which eliminates hydrogen bonding, resulted in the highest photoreactivity toward cytosine, with a reaction rate constant (k = 2.0 s⁻¹) comparable to that of CNVK targeting a thymine paired with an adenine (B156593) (k = 3.5 s⁻¹). nih.gov This suggests that the destabilization of the base pair, or a reduction in the "rigidity" of the hydrogen bonding network, facilitates the structural rearrangement necessary for the photocycloaddition to occur. nih.govrsc.org

| Base Opposite Target Cytosine | Number of H-Bonds with Cytosine | Rate Constant (k) in s⁻¹ | Acceleration Ratio (kX/kG) | Reference |

|---|---|---|---|---|

| Guanine (G) | 3 | 0.0683 | 1.0 | rsc.org |

| Inosine (I) | 2 | 0.2376 | 3.5 | rsc.org |

| 2-aminopurine (P) | 1 | 0.5304 | 7.8 | rsc.org |

Following the initial photo-crosslinking of CNVK to a target cytosine, a subsequent reaction can occur: the deamination of the cross-linked cytosine to form uracil. oup.comnih.gov The efficiency of this deamination step is highly dependent on the local micro-environment, particularly its hydrophilicity. oup.comoup.com While the thermal stability of the duplex can be ignored post-covalent crosslinking, the nature of the base paired opposite the target cytosine significantly modulates the deamination rate by altering the local hydrophilicity. oup.comoup.com

Research has established a clear correlation: a more hydrophilic micro-environment around the target cytosine facilitates a faster deamination reaction. oup.comnih.gov This is because deamination proceeds via a nucleophilic attack by water on the C4-amine group of cytosine. oup.com Increased local hydrophilicity enhances the availability and activity of water molecules at the reaction site, thereby accelerating the conversion of cytosine to uracil. oup.com When the natural guanine base is replaced with other bases, creating mismatches, the deamination rate changes. Notably, a C-C mismatch was found to create a highly hydrophilic environment, leading to the fastest deamination rate. oup.comoup.com A direct relationship has been observed where the rate of deamination decreases as the lipophilicity (increasing LogP value) of the complementary base increases. oup.comnih.gov

| Base Opposite Target Cytosine | LogP of Mismatched Base | Relative Hydrophilicity | Deamination Rate Constant (k) in h⁻¹ x 10⁻² | Reference |

|---|---|---|---|---|

| Cytosine (C) | -1.46 | Highest | 1.90 | oup.comoup.com |

| Uracil (U) | -1.07 | High | 1.54 | oup.comoup.com |

| Guanine (G) | -0.89 | Moderate | 1.25 | oup.comoup.com |

| Adenine (A) | -0.29 | Low | 0.77 | oup.comoup.com |

| Thymine (T) | -0.21 | Lowest | 0.49 | oup.comoup.com |

Advanced Methodologies Employing 3 Cyanovinylcarbazole

Photo-Controlled Site-Directed Mutagenesis in Nucleic Acids

A significant application of 3-cyanovinylcarbazole lies in its use as a non-enzymatic tool for inducing precise, single-point mutations in DNA and RNA sequences. mdpi.comnih.gov This photochemical method offers a high degree of spatial and temporal control, leveraging light to initiate the mutation process at a specific, predetermined site.

The core of this mutagenesis technique is the conversion of cytosine (C) to uracil (U). researchgate.net This is achieved by incorporating a CNVK nucleoside into an oligodeoxyribonucleotide (ODN) probe. mdpi.com Upon hybridization with the target nucleic acid strand, the CNVK is positioned opposite the target cytosine. mdpi.comresearchgate.net Irradiation with UV-A light (e.g., 366 nm) induces a rapid [2+2] cycloaddition reaction, forming a covalent crosslink between the CNVK and the cytosine base. nih.govmdpi.com This crosslinking event disrupts the aromaticity of the cytosine ring, making it highly susceptible to hydrolytic deamination. researchgate.netmdpi.com

Initially, this deamination step required high temperatures (e.g., 90°C) to proceed efficiently. jaist.ac.jpglenresearch.comgenelink.com Following deamination, the cytosine is converted to uracil. The process is completed by irradiating the duplex with a different wavelength of UV light (e.g., 312 nm), which reverses the crosslink and releases the now-mutated nucleic acid strand containing a uracil in place of the original cytosine. nih.govglenresearch.comgenelink.com This transformation is highly specific to the cytosine residue targeted by the CNVK probe, with adjacent cytosines remaining unaffected. glenresearch.comgenelink.com

| Process | Wavelength | Typical Duration | Outcome |

| Photo-crosslinking | 366 nm | 1-25 seconds | Covalent bond forms between CNVK and target pyrimidine (B1678525) (Cytosine or Thymine). glenresearch.comgenelink.comcambio.co.uk |

| Deamination | Heat (originally 90°C) | 3.5 hours | Cross-linked Cytosine is converted to Uracil. glenresearch.comgenelink.com |

| Photo-reversal | 312 nm | ~3 minutes | Covalent bond is cleaved, releasing the mutated strand. glenresearch.comgenelink.combiosyn.com |

Table 1: Summary of the key steps and conditions for CNVK-mediated Cytosine to Uracil transformation.

A major limitation of the initial method was the requirement for high temperatures to induce deamination, rendering it unsuitable for in vivo applications. nih.govjaist.ac.jp Subsequent research has focused on optimizing the reaction to proceed efficiently under physiological conditions (i.e., at 37°C). mdpi.comnih.gov These efforts have identified two key factors that accelerate the deamination of the cross-linked cytosine: the hydrophilicity of the photo-cross-linker and the hydrogen bonding environment of the target cytosine. mdpi.comnih.gov

To enhance the reaction rate, derivatives of CNVK with increased hydrophilicity, such as 3-hydroxyvinylcarbazole (OHVK) and 3-amidevinylcarbazole (NH2VK), were synthesized. mdpi.comnih.gov Furthermore, the guanine (B1146940) base typically paired with the target cytosine was substituted with other counter-bases, such as inosine, to alter the hydrogen bonding pattern. mdpi.comrsc.org Studies revealed that inosine as the counter-base significantly accelerated the deamination reaction. mdpi.comrsc.org The combination of the more hydrophilic OHVK cross-linker in the probe and an inosine base opposite the target cytosine yielded the most significant improvement, achieving approximately 70% C→U conversion after 7 days of incubation at 37°C. mdpi.com

| Photo-Crosslinker | Counter-Base | C→U Conversion Yield (7 days @ 37°C) |

| OHVK | Inosine | ~70% mdpi.com |

| NH2VK | Inosine | ~35% (rate was 2-fold slower than with OHVK) mdpi.com |

| CNVK | Guanine | Low conversion nih.gov |

| OHVK | Guanine | Moderate conversion mdpi.com |

| NH2VK | Guanine | Moderate conversion mdpi.com |

Table 2: Comparison of Cytosine to Uracil conversion efficiencies using different CNVK derivatives and counter-bases under physiological conditions.

Design and Application of Photoreactive Probes for Biomolecule Detection

The rapid and specific photo-crosslinking ability of CNVK has been harnessed to create advanced photoreactive probes for detecting and analyzing specific biomolecules, particularly nucleic acids. These probes offer enhanced stability and functionality compared to conventional non-covalent hybridization probes.

Molecular beacons are oligonucleotide probes that adopt a hairpin structure, bringing a fluorophore and a quencher into proximity, thus preventing fluorescence. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and generating a fluorescent signal. By incorporating CNVK into the loop of a molecular beacon, the probe can be covalently cross-linked to its target upon photoirradiation. nih.gov

This modification creates a thermally and chemically stable link between the beacon and its target. This technology has been successfully applied to single nucleotide polymorphism (SNP) genotyping. nih.gov The ultrafast photo-crosslinking reaction allows for the clear differentiation of target DNA, enabling individual strains of Japanese rice to be distinguished based on their genetic sequences through simple photoirradiation and fluorescence imaging. nih.gov

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing specific nucleic acid sequences within cells. oup.com However, standard FISH protocols require stringent washing steps to remove non-specifically bound probes, a process that can lead to signal loss and reduced sensitivity. oup.com

To overcome this limitation, photoresponsive FISH probes containing CNVK have been developed. oup.comnih.gov When these probes hybridize to their target RNA (e.g., 16S rRNA in E. coli), photoirradiation is used to create a permanent, covalent bond between the probe and the target. oup.comnih.gov This photo-cross-linked hybrid is stable even under denaturing conditions, which eliminates the need for subsequent washing steps. oup.comnih.gov This "wash-free" FISH method prevents the decrease of the fluorescence signal during the procedure, leading to more stable and potentially more quantitative results. oup.comnih.gov Moreover, the irreversible nature of the hybridization allows these probes to effectively target and detect RNA with stable secondary structures. oup.com

Interrogation of DNA/RNA Structure and Function

CNVK serves as a versatile tool for probing the structure and function of nucleic acids. Its ability to initiate a rapid and reversible crosslink allows researchers to "freeze" molecular interactions for detailed study. glenresearch.com When incorporated into an oligonucleotide, CNVK can form a crosslink with a pyrimidine base (thymine, cytosine, or uracil) on a complementary strand in seconds upon irradiation at 366 nm. glenresearch.comcambio.co.uk This reaction is highly selective for pyrimidines, as purine (B94841) bases are unreactive. glenresearch.combiosyn.com

The formation of the covalent bond significantly stabilizes the nucleic acid duplex, increasing its melting temperature by approximately 30°C. glenresearch.combiosyn.com This stabilized structure can be used to investigate the dynamics of DNA strand displacement, a fundamental process in replication and transcription. glenresearch.com

Furthermore, the efficiency of the CNVK photo-crosslinking reaction is sensitive to the local geometry between the vinyl group of CNVK and the double bond of the target pyrimidine. This property has been used to study structural nuances in nucleic acids. For instance, the photoreactivity of CNVK towards pseudouridine (B1679824) (Ψ), a common modified nucleoside in RNA, was found to be two-fold lower than its reactivity towards uridine (U). nih.gov This difference arises from the distinct geometry of the C5-C1' glycosidic bond in pseudouridine, demonstrating that CNVK can be used as a probe to detect and analyze subtle structural variations within DNA and RNA. nih.gov

Studies on Z-DNA Structures and Conformational Locking

Deoxyribonucleic acid (DNA) is a dynamic molecule capable of adopting several conformations beyond the canonical right-handed B-form double helix. One of the most notable alternative structures is Z-DNA, which forms a left-handed double helix. nih.gov The transition from B-DNA to Z-DNA is influenced by factors such as alternating purine-pyrimidine sequences (especially poly(dG-dC)), high salt concentrations, and the presence of specific Z-DNA binding proteins. nih.gov While the crystal structure of Z-DNA has been known for decades, its precise biological role remains an area of active investigation, with evidence suggesting its involvement in processes like transcription.

A significant challenge in studying Z-DNA is its transient and often unstable nature under physiological conditions. To overcome this, research has focused on methods to stabilize or "lock" DNA into the Z-conformation for detailed analysis. One promising approach involves the use of 3-cyanovinylcarbazole. scholaris.ca Researchers have proposed the synthesis and incorporation of 3-cyanovinylcarbazole nucleoside (CNVK) into specific oligonucleotide sequences to study Z-DNA structures. scholaris.ca The core principle of this methodology is that CNVK can form a covalent cross-link with a base on the complementary DNA strand upon photoirradiation. scholaris.ca This light-induced cross-linking is hypothesized to lock the DNA duplex into a specific conformation, preventing it from reverting to the more common B-form. scholaris.ca By stabilizing the Z-form, this technique allows for a more detailed investigation of its structural properties and biological functions under conditions that would typically favor the B-form. scholaris.ca The ability to control this conformational lock with light provides a powerful tool for probing the dynamics of DNA structure. scholaris.ca

Photoregulation of Nucleic Acid Duplex Stability

The ability to externally control the stability of DNA duplexes is a key goal in DNA nanotechnology and diagnostics. 3-Cyanovinylcarbazole has emerged as a superior photoswitch for this purpose due to its rapid reactivity and the non-damaging wavelengths of light used for its activation and reversal. ugent.be When a CNVK nucleoside is incorporated into a DNA oligonucleotide, it can be used to photoreversibly modulate the stability of the resulting duplex.

The process is initiated by irradiating the CNVK-containing duplex with UV light at a wavelength of approximately 366 nm. ugent.be This triggers a [2+2] photocycloaddition reaction between the cyanovinyl group of CNVK and a pyrimidine base, such as thymine (B56734) (T) or cytosine (C), on the complementary strand. researchgate.net The formation of this covalent cross-link dramatically increases the thermal stability of the duplex, raising its melting temperature (Tm) by as much as 30 °C. ugent.be This cross-linking reaction is remarkably efficient, achieving completion in as little as one second for a CNVK-T pair. ugent.be

A key advantage of this system is its reversibility. The cross-link can be completely reversed by irradiating the duplex with UV light at a different wavelength, typically 312 nm, for a few minutes. ugent.be This photosplitting reaction breaks the covalent bond, restoring the DNA duplex to its original, less stable state. ugent.benih.gov This ability to cycle between a stable, cross-linked state and a less stable, un-cross-linked state allows for precise, light-mediated control over DNA hybridization and dissociation. The reaction is selective for pyrimidines, with purine bases being unreactive to cross-linking. ugent.besecand.jp

| Process | Wavelength | Typical Reaction Time | Effect on Duplex |

|---|---|---|---|

| Photocross-linking (CNVK to Pyrimidine) | 366 nm | 1-25 seconds | Covalent bond forms; Tm increases by ~30°C |

| Photosplitting (Reversal) | 312 nm | ~3 minutes | Covalent bond breaks; Duplex returns to original Tm |

Investigation of Triplex Forming Oligonucleotide Interactions

Beyond the double helix, DNA can also form triple-helical structures, or triplexes. A DNA triplex is a three-stranded structure formed when a triplex-forming oligonucleotide (TFO) binds within the major groove of a standard Watson-Crick DNA duplex. researchgate.net TFOs recognize and bind to specific homopurine-homopyrimidine sequences in double-stranded DNA through Hoogsteen or reverse Hoogsteen hydrogen bonds. However, the stability of these triplex structures can be limited, particularly under physiological conditions, which has restricted their therapeutic and biotechnological applications.

To address this stability issue, 3-cyanovinylcarbazole has been successfully utilized as a photo-cross-linker to stabilize DNA triplexes. In this application, the CNVK nucleoside is incorporated into the sequence of the TFO. When the TFO binds to its target site on the DNA duplex, the entire assembly can be irradiated with UV light. This irradiation induces a rapid photocross-linking reaction between the CNVK on the TFO and a pyrimidine base (specifically, thymine) in the Watson-Crick duplex. This covalent linkage effectively locks the TFO onto the duplex, significantly enhancing the stability of the triplex structure. scholaris.ca The reaction proceeds efficiently with just a few seconds of photoirradiation. Like its application in duplexes, this cross-linking is also reversible, offering external control over the formation and dissociation of highly stable triplex DNA structures. scholaris.ca

| Component | Role in Interaction | Outcome of Photoirradiation |

|---|---|---|

| Watson-Crick DNA Duplex | Target sequence for binding | Forms a stable, covalently cross-linked triplex structure |

| Triplex-Forming Oligonucleotide (TFO) with CNVK | Binds to duplex major groove; contains the photocross-linker |

Applications of 3 Cyanovinylcarbazole in Advanced Materials and Nanotechnology

Fabrication of Photo-Responsive DNA Hydrogels and Biopolymer Networks

3-Cyanovinylcarbazole, often used as a modified nucleoside (CNVK), is a highly effective tool for the photochemical cross-linking of DNA. glenresearch.com This functionality is central to the fabrication of photo-responsive DNA hydrogels, where the material's structure and properties can be dynamically controlled by light. The process relies on a [2+2] photocycloaddition reaction between the cyanovinyl group of the carbazole (B46965) moiety and a pyrimidine (B1678525) base, typically thymine (B56734), on a complementary DNA strand. acs.org This reaction forms a stable cyclobutane (B1203170) ring, effectively creating a covalent cross-link between DNA strands.

A key advantage of the 3-cyanovinylcarbazole system is its reversibility. Irradiation with UV light at a specific wavelength (e.g., 366 nm) induces the cross-linking reaction, while irradiation at a different wavelength (e.g., 312 nm) cleaves the cyclobutane bond, reversing the cross-link. acs.org This ability to both form and break covalent bonds on demand provides a powerful mechanism for controlling the macroscopic properties of biopolymer networks.

The mechanical properties of hydrogels, such as stiffness and elasticity, are directly related to the density of cross-links within the polymer network. By incorporating 3-cyanovinylcarbazole into the DNA strands that form the hydrogel matrix, it is possible to modulate these properties using light. The formation of covalent cross-links upon photoirradiation increases the cross-linking density, leading to a stiffer and more robust hydrogel. Conversely, the photo-cleavage of these cross-links reduces the cross-linking density, resulting in a softer, more flexible material.

This photochemical control allows for the spatiotemporal manipulation of a hydrogel's mechanical environment, which is a critical factor in applications like tissue engineering and cell culture, where cell behavior is highly sensitive to substrate stiffness. The ability to dynamically alter the mechanical landscape opens avenues for studying and directing complex biological processes.

The light-triggered, reversible cross-linking enabled by 3-cyanovinylcarbazole is a cornerstone for the design of sophisticated stimuli-responsive biomaterials. acs.orggoogle.com These "smart" materials can undergo significant changes in their physical or chemical properties in response to an external signal, in this case, light. acs.orgnih.gov This responsiveness allows for the creation of materials with on-demand functionalities.

For instance, a DNA hydrogel cross-linked with 3-cyanovinylcarbazole can be designed to encapsulate therapeutic agents or biological molecules. acs.org Upon irradiation with the appropriate wavelength of light to cleave the cross-links, the hydrogel network would swell or dissolve, releasing its payload at a specific time and location. This precise control over release kinetics is highly desirable in drug delivery and regenerative medicine. The reversible nature of the cross-linking also allows for the creation of materials that can be repeatedly cycled between different states, enabling more complex functionalities.

Table 1: Wavelengths for Photochemical Control of 3-Cyanovinylcarbazole Systems

| Process | Wavelength | Outcome |

| Photo-crosslinking | ~365-366 nm | Formation of cyclobutane bridge (ligation) |

| Photo-reversion | ~312-315 nm | Cleavage of cyclobutane bridge (de-ligation) |

Assembly of Nanoparticle Superlattices

DNA-mediated self-assembly has emerged as a powerful strategy for organizing nanoparticles into highly ordered three-dimensional structures, or superlattices. However, these assemblies are often held together by non-covalent hydrogen bonds, making them susceptible to dehybridization under changing thermal or chemical conditions. 3-Cyanovinylcarbazole provides a solution by enabling the post-assembly "locking" of these structures through photochemical ligation.

By modifying the DNA strands on the surface of gold nanoparticles with 3-cyanovinylcarbazole, it is possible to introduce a light-activated covalent bonding mechanism. acs.orgsoton.ac.uk Once the nanoparticles have self-assembled into the desired configuration (e.g., dimers, trimers, or larger superlattices) via DNA hybridization, the structure can be irradiated with light at approximately 365 nm. acs.orgnih.gov This triggers the cross-linking reaction between the 3-cyanovinylcarbazole and a thymine on the complementary DNA strand, effectively ligating the nanoparticle building blocks. acs.orgnih.gov

This photochemical ligation renders the nanoparticle assemblies stable even under conditions that would normally cause DNA dehybridization, such as increased temperature. nih.gov Crucially, this process is reversible. Subsequent irradiation at around 312 nm breaks the covalent cross-links, unlocking the structure and restoring its original, thermally responsive state. acs.orgnih.gov This represents the first example of reversible ligation in DNA-nanoparticle assemblies controlled by light, offering a new level of control over programmed matter. nih.gov

The ability to reversibly ligate nanoparticle superlattices opens the door to creating more complex, heterogeneous crystals with precisely engineered optical properties. By assembling different types of nanoparticles (e.g., gold and silver) into a single superlattice, the resulting material can exhibit unique plasmonic and optical responses based on the precise arrangement and proximity of its components.

The photochemical locking strategy using 3-cyanovinylcarbazole ensures the stability of these intricate, multi-component structures. This stability allows them to be used in a wider range of environments and applications without losing their programmed architecture. Furthermore, the reversibility of the ligation provides a mechanism for reconfiguring these nanoparticle crystals, potentially allowing for the dynamic tuning of their optical properties in response to light stimuli. This capability is a significant step toward the development of reconfigurable metamaterials and advanced optical devices.

Development of Opto-Electronic Materials

The carbazole moiety, the core structural component of 3-cyanovinylcarbazole, is a well-established building block in the field of organic opto-electronics. Its favorable electronic properties, including good hole-transporting capability and high photoluminescence quantum yields, have led to its widespread use in materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com

Carbazole-based polymers and small molecules are frequently employed as host materials in the emissive layer of OLEDs, as well as in hole-transport layers. mdpi.comresearchgate.net The introduction of substituents onto the carbazole ring, such as the cyanovinyl group in 3-cyanovinylcarbazole, is a common strategy to fine-tune the electronic and optical properties of the resulting material. The electron-withdrawing nature of the cyano group and the extended conjugation provided by the vinyl group can significantly influence the energy levels (HOMO/LUMO), emission color, and charge-carrier mobility.

While specific applications of 3-cyanovinylcarbazole itself in commercial opto-electronic devices are not as widely documented as its biophotonic applications, the fundamental properties of its constituent parts suggest its potential in this arena. The combination of the electronically active carbazole unit with a photosensitive vinyl group points towards potential applications in light-sensitive or light-emitting devices, where the material's properties could be modulated by both electrical and optical stimuli.

Integration of Carbazole Derivatives in Organic Electronic Systems

Carbazole and its derivatives are foundational materials in the field of organic electronics, valued for their combination of low cost, high thermal and electrochemical stability, and versatile electronic properties. mdpi.commdpi.comresearchgate.net The core carbazole structure is an electron-rich aromatic system, which provides inherent hole-transporting capabilities. mdpi.comresearchgate.net This molecular scaffold can be easily functionalized at several positions (notably the N-9, C-3, and C-6 positions), allowing for the precise tuning of its optical and electronic characteristics to meet the specific demands of various devices. mdpi.commdpi.com

This adaptability has led to the integration of carbazole derivatives into a wide array of organic electronic systems, particularly organic light-emitting diodes (OLEDs), organic solar cells, and perovskite solar cells (PSCs). mdpi.comrsc.org In these applications, they serve multiple roles:

Hole-Transport Materials (HTMs): Due to their electron-rich nature and high hole mobility, carbazole derivatives are extensively used in the hole-transport layer (HTL) of electronic devices. mdpi.commdpi.com A well-designed HTL facilitates the efficient injection of holes from the anode and their transport to the emissive layer, which is crucial for device performance and stability. rsc.orgbohrium.com

Host Materials: In phosphorescent OLEDs (PhOLEDs), the emissive guest molecules are dispersed within a host material. Carbazole derivatives are excellent candidates for host materials because their high triplet energy levels prevent energy loss from the phosphorescent guest, leading to higher efficiency. mdpi.com Polymers such as Poly(N-vinylcarbazole) (PVK) are frequently used as polymeric hosts in polymer light-emitting diodes (PLEDs). mdpi.com

Emitters: Through strategic molecular design, carbazole derivatives can be engineered to function as light-emitting materials themselves. They are particularly useful as "building blocks" in developing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can achieve up to 100% internal quantum efficiency in OLEDs. mdpi.com

The performance of these materials is heavily influenced by their molecular design. rsc.org For instance, creating donor-acceptor (D-A) type structures by attaching electron-withdrawing groups to the carbazole donor core can optimize energy levels and enhance charge transfer properties. rsc.org The versatility and proven performance of carbazole derivatives have cemented their role as indispensable components in the ongoing advancement of organic electronics. mdpi.com

Potential for Photoconductive and Charge-Transporting Applications

The specific molecular structure of 3-Cyanovinylcarbazole suggests significant potential for its use in photoconductive and charge-transporting applications. This potential is rooted in the synergistic combination of the well-established properties of the carbazole core and the electronic influence of the cyanovinyl substituent.

Photoconductive Properties: Photoconductivity is a phenomenon where a material's electrical conductivity increases upon absorption of light. wikipedia.orgyoutube.com This process relies on the efficient photogeneration of charge carriers (electrons and holes) and their subsequent transport through the material. wikipedia.orghse.ru The carbazole moiety is a well-known photoconductor. mdpi.com Poly(N-vinylcarbazole) (PVK), a polymer synthesized from the closely related N-vinylcarbazole monomer, is one of the most studied organic photoconducting materials and is used commercially in applications like electrophotography (photocopiers). youtube.comwikipedia.orgmdpi.com The carbazole unit's ability to form stable radical cations facilitates the transport of photogenerated holes. youtube.com Given that 3-Cyanovinylcarbazole contains this same core structure, it is expected to exhibit intrinsic photoconductive behavior.

Charge-Transporting Properties: The charge-transporting characteristics of carbazole derivatives are central to their function in organic electronics. While the carbazole core is inherently an excellent hole transporter, the introduction of specific functional groups can modify and enhance these properties. mdpi.comrsc.org The cyanovinyl group (-CH=CH-CN) is a strong electron-withdrawing group due to the presence of the nitrile (cyano) moiety. Attaching such a group to the electron-donating carbazole core creates a "push-pull" or donor-acceptor (D-A) system.

This molecular architecture is known to have a profound impact on charge transport:

Hole Transport: The carbazole unit provides a robust pathway for hole transport, with typical mobilities for carbazole-based materials being high. mdpi.com

Electron Transport: The electron-withdrawing cyanovinyl group introduces electron-transporting capabilities into the material. Research on analogous compounds, such as those with a tricyanovinyl group, has shown that this modification can induce significant electron mobility. rsc.org

Ambipolar Transport: The combination of hole-transporting and electron-transporting characteristics within the same molecule can result in ambipolar or bipolar charge transport, where both holes and electrons can move effectively through the material. rsc.org This property is highly desirable for advanced electronic devices like light-emitting transistors and simplified OLED structures.

Experimental studies on carbazole derivatives featuring tricyanovinyl groups have demonstrated this principle effectively. The introduction of this powerful electron-accepting moiety afforded ambipolar characteristics, balancing the innate hole-transporting nature of carbazole with a newfound electron-transporting ability. rsc.org Time-of-flight measurements on one such derivative recorded high hole drift mobilities, as detailed in the table below.

| Compound | Electric Field (V/cm) | Hole Drift Mobility (µh) (cm²/Vs) |

| 3,6-dimethoxy-9-ethylcarbazole derivative with tricyanovinyl group | 6.4 x 10⁵ | ~8 x 10⁻⁴ |

This table is based on data for a related tricyanovinyl-substituted carbazole derivative, illustrating the charge-transport potential of such systems. researchgate.net

Based on this evidence from closely related molecular structures, 3-Cyanovinylcarbazole is predicted to be a promising material for advanced applications requiring efficient, potentially ambipolar, charge transport and photoconductivity.

Future Research Directions and Translational Perspectives Academic Focus

Expansion of Photochemical Reactivity to Other Biomolecules

While the photo-cross-linking reaction of CNVK with DNA and RNA pyrimidines is well-established, a significant avenue for future research lies in systematically exploring and engineering its reactivity towards other classes of biomolecules, most notably proteins. researchgate.netrsc.org

Initial studies have demonstrated the feasibility of this expansion. For instance, a photo-cross-linkable amino acid, l-3-cyanovinlycarbazole amino acid (l-CNVA), has been synthesized and incorporated into the GCN4 peptide. nih.gov This modified peptide was shown to reversibly photo-cross-link to double-stranded DNA, a reaction that was faster and higher-yielding than conventional methods using diazirine or psoralen (B192213). nih.gov This breakthrough opens the door to investigating protein-DNA interactions with unprecedented spatiotemporal control.

Future research should focus on:

Direct Protein Labeling: Investigating the intrinsic photochemical reactivity of CNVK analogs with specific amino acid residues beyond peptide-DNA interactions. While classic reagents like benzophenones and aryl azides are widely used for photoaffinity labeling, CNVK's reversibility offers a distinct advantage for applications like identifying transient protein-protein interactions. nih.gov

Targeting Post-translationally Modified Nucleosides: The reactivity of CNVK has been tested against pseudouridine (B1679824) (Ψ), the most abundant post-transcriptionally modified nucleoside in RNA. nih.gov The study revealed that the reaction geometry significantly influences reactivity, with CNVK showing a two-fold lower reactivity towards Ψ compared to uridine. nih.gov This suggests that CNVK derivatives could be developed as tools to probe RNA structure and modifications, warranting further investigation into their reactivity with the wide array of other modified bases in RNA and DNA.

Exploring Other Biomolecular Classes: The potential reactivity of CNVK with other biological molecules, such as lipids or carbohydrates, remains largely unexplored. Probing these interactions could lead to novel methods for studying cell membranes or glycosylation events.

Development of Advanced Photoregulation Systems for Complex Biological Processes

The ability to initiate and reverse a covalent linkage using light makes CNVK an ideal component for advanced photoregulation systems. researchgate.net Its application in controlling the activity of DNAzymes and antisense oligonucleotides has already been demonstrated, providing a foundation for more sophisticated biological control mechanisms. researchgate.netresearchgate.net

Future directions in this area include:

Spatiotemporal Control of Gene Editing: The demonstrated ability of CNVK cross-linking to induce a specific cytosine-to-uracil (C-to-U) conversion upon heating highlights its potential for site-specific nucleic acid editing. glenresearch.com Future work could focus on refining this process for in vivo applications, potentially integrating it with cellular delivery systems to achieve light-controlled gene editing in specific tissues or cell populations.

Photoregulation of Intracellular Signaling: By incorporating CNVK-modified probes, it may be possible to optically control intracellular events. For example, caging and uncaging signaling molecules or regulating the function of specific enzymes or RNA molecules like microRNAs within living cells. researchgate.net The fast kinetics of the CNVK cross-linking reaction are particularly advantageous for studying rapid biological processes. glenresearch.com

Multi-Wavelength Control Systems: Developing CNVK analogs that react to different wavelengths of light would enable the creation of orthogonal control systems. This would allow for the independent regulation of multiple biological processes within the same system, offering a new level of complexity and control for synthetic biology applications. nih.gov

Integration with Emerging Nanoscience and Materials Engineering Paradigms

The precise and reversible nature of CNVK-mediated ligation is a powerful tool for the construction and manipulation of nanomaterials and engineered biomaterials. researchgate.net The ability to form and break covalent bonds on demand provides a mechanism to alter the structure and properties of these materials with high spatiotemporal resolution. researchgate.net

Key research opportunities include:

Dynamic DNA Nanotechnology: CNVK has been used to ligate DNA strands, forming interstrand crosslinks that stabilize DNA duplexes and enable the manipulation of three-dimensional nanoparticle assemblies. researchgate.net Unlike many other cross-linking techniques, the reversibility of the carbazole (B46965) bond allows for the dynamic assembly and disassembly of DNA-based nanostructures and nanoparticle crystals using light as an external trigger. researchgate.net This could be harnessed to create "smart" materials that change shape or release a payload in response to a specific light signal.

Photo-responsive Hydrogels: Incorporating CNVK derivatives into polymer backbones could lead to the development of photo-responsive hydrogels. These materials could be used for 3D cell culture or as injectable scaffolds for tissue engineering, where their mechanical properties could be tuned in situ with light to mimic the dynamic nature of the extracellular matrix.

Interfacing with Carbon Nanomaterials: The carbazole moiety is known to interact with carbon nanomaterials like graphene or carbon nanotubes. Integrating CNVK into these systems could allow for the photomodification of their surfaces, enabling the controlled attachment and release of biomolecules for applications in biosensing or targeted drug delivery. researchgate.net

Computational Design and Prediction of Novel 3-Cyanovinylcarbazole Analogs

While experimental screening has driven the development of CNVK analogs like CNVD (which exhibits a faster cross-linking rate due to a flexible d-threoninol (B2792197) linker), a shift towards computational design could accelerate the discovery of new derivatives with precisely tailored properties. acs.orgnih.gov

Future academic focus should be placed on:

Predictive Modeling of Reactivity: Employing quantum chemistry methods, such as Density Functional Theory (DFT), to model the [2+2] photocycloaddition reaction. researchgate.net Such models could predict how modifications to the carbazole core, the vinyl group, or the linker to the nucleic acid/peptide backbone would affect reaction kinetics, wavelength sensitivity, and selectivity towards different biological targets.

Structure-Activity Relationship (SAR) Studies: Using computational tools to perform systematic in silico screening of virtual libraries of CNVK analogs. nih.gov This approach can identify candidates with desired properties—such as altered absorption spectra for deeper tissue penetration or enhanced reactivity—before committing to resource-intensive chemical synthesis. nih.govkva.se

Designing for New Environments: Computational models can simulate how different biological microenvironments (e.g., the hydrophobic core of a protein, the crowded cytoplasm) might influence the photochemical behavior of CNVK analogs. This could guide the design of probes that are optimized for specific intracellular applications.

Interactive Data Table: Photochemical Properties of CNVK and Analogs

| Compound | Cross-linking Wavelength (nm) | Reversal Wavelength (nm) | Target Base | Key Feature | Reference |

| CNVK | 365 / 366 | 312 | Thymine (B56734), Cytosine, Uracil | Ultrafast, reversible cross-linking | researchgate.netglenresearch.com |

| CNVD | 365 | 312 | Pyrimidines | 1.8 to 8-fold faster reactivity than CNVK due to flexible linker | acs.orgnih.gov |

| l-CNVA | Not specified | 312 | DNA (general) | Incorporated into peptides for protein-DNA cross-linking | nih.gov |

Q & A

Q. What are the established synthetic routes for 3-Cyanovinylcarbazole (CNVK) in oligonucleotide synthesis?

CNVK is synthesized via phosphoramidite chemistry, a standard method in oligonucleotide synthesis. The process involves coupling a cyanovinylcarbazole moiety to a phosphoramidite backbone, enabling its incorporation into DNA/RNA probes during solid-phase synthesis. Critical steps include protecting group management and purification via reverse-phase HPLC to ensure high yield and purity. This method is validated for producing CNVK-modified probes used in photo-crosslinking applications .

Q. How is CNVK characterized to confirm structural integrity and purity?

Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For photoactive properties, UV-Vis spectroscopy (absorbance at ~350 nm) and fluorescence quenching assays are used to verify crosslinking efficiency. Stability under storage conditions (e.g., -20°C in anhydrous environments) should also be tested .

Q. What are the primary research applications of CNVK in nucleic acid chemistry?

CNVK is primarily used as a photoreactive crosslinker in nucleic acid probes. Applications include:

- Fluorescence in situ hybridization (FISH): CNVK-modified oligonucleotides enable ultra-fast photo-crosslinking to target DNA/RNA, improving hybridization signal specificity .

- Shielded covalent probes: Hairpin-structured probes with CNVK in the stem region bind targets selectively, reducing off-site reactions in biomarker detection .

- DNA memory circuits: CNVK facilitates stable inter-strand crosslinking for data storage applications .

Q. What safety protocols are essential when handling CNVK in laboratory settings?

Key precautions include:

- Using local exhaust ventilation and impermeable gloves to avoid inhalation or skin contact.

- Wearing UV-protective goggles during photoactivation steps.

- Storing CNVK in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Disposing waste via qualified personnel following institutional guidelines for reactive chemicals .

Advanced Research Questions

Q. How can researchers optimize CNVK-mediated photo-crosslinking efficiency in DNA probe design?

Optimization requires tuning:

- UV wavelength and exposure time: 365 nm UV light for 5–10 minutes is typical, but duration must be calibrated to avoid overexposure (risk of probe degradation).